molecular formula C7H4BrN3O B14884678 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No.: B14884678
M. Wt: 226.03 g/mol
InChI Key: LTDQHPXVWIJCNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of kinase inhibition and other biological pathways.

    Medicine: The compound has potential therapeutic applications due to its antimicrobial, antiviral, and antitumor properties.

    Industry: It is employed in the development of pharmaceuticals and organic materials.

Comparison with Similar Compounds

3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C7H4BrN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11)

InChI Key

LTDQHPXVWIJCNA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N=C2N1)Br)C=O

Origin of Product

United States

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